
Benzyl cyanoformate
Overview
Description
Benzyl cyanoformate, also known as Cyanoformic acid benzyl ester, is an organic compound with the linear formula NCCO2CH2C6H5 . It has a molecular weight of 161.16 . It is a useful reagent for organic synthesis and is particularly useful in the regioselective methoxycarbonylation of ketones and carbon acids .
Synthesis Analysis
Benzyl cyanoformate can be synthesized using an amine with a benzyl group . It has also been used in the synthesis of glycodendrimers based on a 3,3‘-iminobis(propylamine) (4) using benzyl cyanoformate .Molecular Structure Analysis
The molecular structure of Benzyl cyanoformate is represented by the SMILES string O=C(OCc1ccccc1)C#N . The InChI key for Benzyl cyanoformate is GDZIODIYBLTRRJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzyl cyanoformate is highly reactive and can undergo several chemical reactions. It has been used in the synthesis of virazole and in the parametrization of catalytic organic reactions .Physical And Chemical Properties Analysis
Benzyl cyanoformate is a liquid with a refractive index of n20/D 1.505 (lit.) . It has a boiling point of 66-67 °C/0.6 mmHg (lit.) and a density of 1.105 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Synthesis of Functionalized Norbornene Derivatives
Benzyl cyanoformate is used in the cyanoesterification of norbornenes catalyzed by palladium. This process is a facile synthetic methodology to introduce both cyano and ester functionalities via direct carbon-carbon bond cleavage of cyanoformates. The resulting products are polar norbornane derivatives, which have applications in the synthesis of various functionalized norbornene derivatives (Nishihara et al., 2006).
2. Synthesis of Tertiary Carbinols
Ethyl cyanoformate, similar to benzyl cyanoformate, is used in cyanation/phosphonate-phosphate rearrangement/C-acylation reactions to afford protected tertiary carbinol products. This process involves phase-transfer cocatalysts and represents a novel method for synthesizing complex organic compounds (Demir et al., 2007).
3. Cyanoesterification and Cyanocarbamoylation of Alkynes
Benzyl cyanoformate plays a role in nickel/Lewis acid catalysis for cyanoesterification and cyanocarbamoylation of alkynes. This method produces beta-cyano-substituted acrylates and acrylamides with high stereoselectivity and regioselectivity, serving as versatile synthetic building blocks for various organic compounds (Hirata et al., 2010).
4. Enantioselective Cyanation of Aldehydes
Dual activation by a chiral Lewis acid and an achiral or chiral Lewis base enables the enantioselective cyanation of aldehydes using ethyl cyanoformate. This process provides a direct access to O-alkoxycarbonylated cyanohydrins under mild conditions, important in stereoselective organic synthesis (Lundgren et al., 2005).
5. Asymmetric Cyanoethoxy Carbonylation of Aldehydes
Benzyl cyanoformate is used in asymmetric cyanoethoxy carbonylation of aldehydes catalyzed by TiIV macrocyclic complexes. This efficient synthetic protocol is vital for the production of pharmaceutically important chiral drugs like β-blockers and α1-adrenergic receptor agonists (Sadhukhan et al., 2013).
6. Studies on Conjugated Nitriles
Research on the reaction of ethyl cyanoformate with organometallic reagents showcases its utility in synthesizing α-ketoesters and other complex organic structures, providing insights into the reactivity of cyanoformates (Akiyama et al., 1984).
7. Palladium-Catalyzed Late-Stage Direct Arene Cyanation
This research illustrates the use of benzyl cyanoformate in direct benzonitrile synthesis, highlighting its role in organic synthesis and its importance in the dye, agrochemical, and pharmaceutical industries (Zhao et al., 2019).
8. Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds
The study demonstrates the use of benzyl cyanide in a rhodium-catalyzed decyanation reaction, which has significant implications in organic synthesis. This method provides a catalytic protocol for the removal of cyano groups from various nitriles (Tobisu et al., 2009).
Safety and Hazards
Benzyl cyanoformate is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It has hazard statements H301 + H311 + H331 - H314, indicating that it causes severe skin burns and eye damage . The safety data sheet advises wearing protective equipment and avoiding breathing dust/fume/gas/mist/vapours/spray .
Mechanism of Action
Target of Action
Benzyl cyanoformate, also known as cyanoformic acid benzyl ester, is a chemical compound used in proteomics research It’s known that the compound is used in the regioselective methoxycarbonylation of ketones and carbon acids .
Mode of Action
The key feature of benzyl cyanoformate’s structure is the presence of a cyanoester functional group (–C≡N–COOCH₂C₆H₅). This group combines an electron-withdrawing cyano group and an electron-donating ester moiety. The aromatic ring (C₆H₅) attached to the ester group provides stability and unique reactivity patterns.
Biochemical Pathways
It’s known that benzyl cyanoformate is used in organic synthesis, indicating that it likely interacts with various biochemical pathways depending on the context of its use .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1105 g/mL at 25 °C .
Result of Action
The molecular and cellular effects of benzyl cyanoformate’s action are largely dependent on the context of its use in organic synthesis. For example, it has been used in the synthesis of new benzyl-protected compounds via bromination, benzyl protection, and halogen exchange reaction .
Action Environment
The action, efficacy, and stability of benzyl cyanoformate can be influenced by various environmental factors. For instance, its boiling point is 66-67 °C at 0.6 mmHg , indicating that it can evaporate under low pressure at relatively low temperatures. Therefore, the compound should be stored and used under appropriate conditions to maintain its stability and efficacy.
properties
IUPAC Name |
benzyl cyanoformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZIODIYBLTRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203883 | |
| Record name | Benzyl cyanoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl cyanoformate | |
CAS RN |
5532-86-5 | |
| Record name | Phenylmethyl carbonocyanidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5532-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl cyanoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl cyanoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl cyanoformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL CYANOFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ8E5TW8AS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes benzyl cyanoformate a useful reagent in organic synthesis?
A1: Benzyl cyanoformate serves as a synthetic equivalent for both a carbamoyl anion and a cyano group. This dual reactivity makes it valuable for constructing various nitrogen-containing compounds. For instance, it can react with amines to form protected amines [, ], which can be further modified and later deprotected.
Q2: Can you elaborate on the use of benzyl cyanoformate in synthesizing complex molecules like sialodendrimers?
A2: In the synthesis of sialodendrimers, which are multivalent carbohydrate structures, benzyl cyanoformate plays a crucial role in protecting amine groups []. This protection strategy allows for controlled, stepwise assembly of the dendritic core. The benzyl carbamate protecting group can be selectively removed via hydrogenolysis, enabling further reactions to attach sialic acid units, ultimately leading to the desired sialodendrimer.
Q3: Are there any examples of benzyl cyanoformate contributing to asymmetric synthesis?
A3: Research indicates that benzyl cyanoformate can be utilized in asymmetric Ficini-Claisen rearrangements involving chiral ynamides []. While this particular application resulted in moderate yields and selectivities, it highlights the potential of benzyl cyanoformate in developing enantioselective synthetic routes. Further optimization of reaction conditions and chiral auxiliaries/catalysts could potentially lead to more efficient asymmetric transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

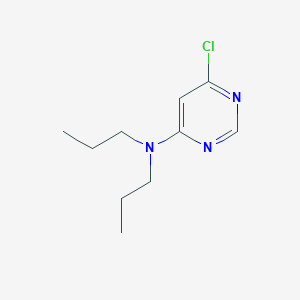


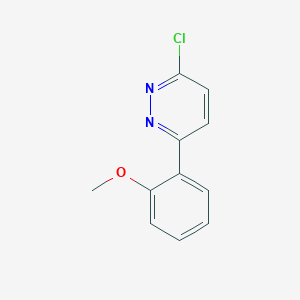
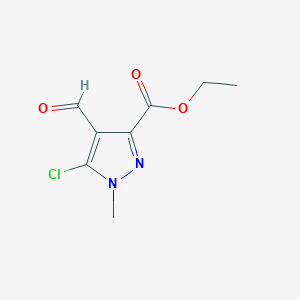

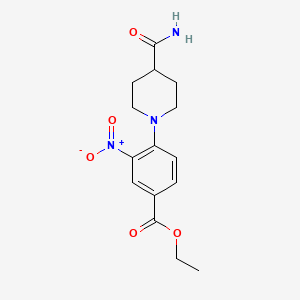

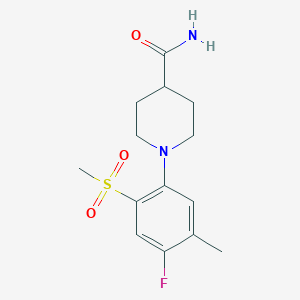
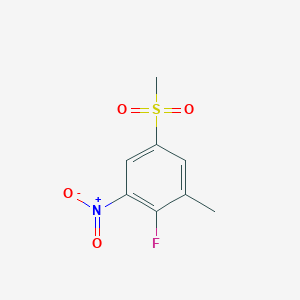
![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)
![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)

![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)